molecular formula C14H24N2O3S B12691142 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid CAS No. 84100-60-7

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid

Cat. No.: B12691142
CAS No.: 84100-60-7
M. Wt: 300.42 g/mol
InChI Key: ZRUAQCLXACBIRB-UHFFFAOYSA-N
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Description

EINECS 282-140-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

EINECS 282-140-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 282-140-4 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of EINECS 282-140-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Properties

CAS No.

84100-60-7

Molecular Formula

C14H24N2O3S

Molecular Weight

300.42 g/mol

IUPAC Name

4-[4-(diethylamino)anilino]butane-1-sulfonic acid

InChI

InChI=1S/C14H24N2O3S/c1-3-16(4-2)14-9-7-13(8-10-14)15-11-5-6-12-20(17,18)19/h7-10,15H,3-6,11-12H2,1-2H3,(H,17,18,19)

InChI Key

ZRUAQCLXACBIRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCCCS(=O)(=O)O

Origin of Product

United States

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